molecular formula C4H10ClNOS B4987067 rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis

rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis

Cat. No.: B4987067
M. Wt: 155.65 g/mol
InChI Key: XYEGUFCZWYSGAI-UHFFFAOYSA-N
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Description

rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis: is a chemical compound with a unique structure that includes a thiolane ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis typically involves the formation of the thiolane ring followed by the introduction of the amino group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. For example, the synthesis might involve the use of a chiral catalyst to obtain the cis configuration .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the amino group can yield primary amines.

Scientific Research Applications

rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

  • rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis
  • rac-(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis

Comparison: rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis is unique due to its thiolane ring structure, which imparts distinct chemical reactivity compared to the piperidine, pyrrolidine, and oxolan derivatives. This uniqueness makes it particularly valuable in applications requiring specific thiol reactivity .

Properties

IUPAC Name

4-aminothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGUFCZWYSGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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